4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol
Description
4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol is an organic compound with a complex structure that includes both nitro and phenol functional groups
Properties
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-20-12-5-6-13(10(2)8-12)11-4-7-15(17)14(9-11)16(18)19/h4-9,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMQOPCWQPQKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686289 | |
| Record name | 4'-Ethoxy-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-54-3 | |
| Record name | 4'-Ethoxy-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol typically involves a multi-step process. One common method starts with the nitration of 4-ethoxy-2-methylphenol to introduce the nitro group at the ortho position relative to the hydroxyl group. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic conditions.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Reduction: 4-(4-Ethoxy-2-methylphenyl)-2-aminophenol.
Oxidation: 4-(4-Ethoxy-2-methylphenyl)-2-quinone.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and cellular processes, making this compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol
- 4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol
- 4-(4-Ethoxy-2-methylphenyl)phenol
Uniqueness
4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol is unique due to the presence of both nitro and phenol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a subject of interest for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
